Welcome to the BenchChem Online Store!
molecular formula C6H5BrN2 B1523976 5-Bromo-2-vinylpyrimidine CAS No. 883901-68-6

5-Bromo-2-vinylpyrimidine

Cat. No. B1523976
M. Wt: 185.02 g/mol
InChI Key: LZGICTBSBIWVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08906902B2

Procedure details

5-Bromo-2-iodo-pyrimidine (2.15 g, 7.55 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.60 mL, 9.43 mmol) and PdCl2(dppf). (300 mg, 0.40 mmol) were dissolved in 1,4-dioxane (15 mL). A solution of Cs2CO3 (4.91 g, 15.1 mmol) in H2O (5 mL) was added and the mixture heated at 80° C. for 30 min. The reaction mixture was diluted with EtOAc (100 mL), washed with H2O, brine and separated. The organic fraction was dried and concentrated in vacuo. Purification by chromatography on silica, eluting with 5-25% EtOAc/heptane gave i (1.10 g, 79%). MS 185.11 & 187.09 [M+H]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
4.91 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](I)=[N:6][CH:7]=1.[CH3:9][C:10]1(C)C(C)(C)OB(C=C)O1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.O.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH:9]=[CH2:10])=[N:6][CH:7]=1 |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)I
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=C)C
Step Three
Name
Cs2CO3
Quantity
4.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O, brine
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The organic fraction was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with 5-25% EtOAc/heptane
CUSTOM
Type
CUSTOM
Details
gave i (1.10 g, 79%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=NC1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.